1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-8-12(9-7-11)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATJFFJZXDUIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, where a hydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the pyrido ring and the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrido[3,4-b]indole demonstrate significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized several derivatives and tested them against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A375 (melanoma). The results showed promising IC50 values ranging from 80 nM to 200 nM for different cancer types, suggesting strong anticancer activity .
Mechanism of Action:
The mechanism involves selective G2/M phase cell cycle arrest and interaction with the MDM2 protein, which is crucial in regulating tumor suppressor p53. This binding results in the inhibition of cancer cell proliferation and induction of apoptosis .
Neuroprotective Effects
There is emerging evidence that compounds related to pyrido[3,4-b]indole may exhibit neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is crucial for optimizing its pharmacological properties. Variations in substituents on the indole ring significantly affect biological activity. For example:
- Substituents at C1 : The presence of a naphthyl group at C1 enhances anticancer activity.
- Methoxy Group at C6 : This modification has been shown to improve binding affinity to target proteins .
Study 1: Anticancer Activity
A comprehensive study evaluated a series of pyrido[3,4-b]indole derivatives for their anticancer properties. The findings indicated that certain derivatives exhibited selectivity towards cancer cells over normal cells. The lead compound demonstrated significant efficacy against metastatic pancreatic cancer and triple-negative breast cancer .
Study 2: Neuroprotection
In another investigation focusing on neuroprotection, derivatives of pyrido[3,4-b]indole were tested for their ability to protect neuronal cells from oxidative damage. Results indicated that these compounds could significantly reduce cell death induced by oxidative stress in vitro .
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Potent activity against various cancer cell lines | 80 - 200 nM |
| Neuroprotective | Reduces oxidative stress in neuronal cells | Not specified |
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit key enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of structural analogs, focusing on substituent variations, synthetic routes, and physicochemical properties.
Table 1: Structural and Analytical Comparison of Pyrido[3,4-b]indole Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., Cl, Br): Halogenated derivatives (e.g., 2-chlorophenyl in ) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets. The 6-bromo-4-methoxyphenyl analog combines steric hindrance with electron-donating methoxy effects.
- Ester vs. Carboxylic Acid: Methyl or ethyl esters (e.g., ) improve membrane permeability due to reduced polarity, whereas carboxylic acids (e.g., ) favor aqueous solubility and hydrogen bonding.
- Aromatic Substitutions: The 4-methylphenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like 4-methoxyphenyl or heterocyclic additions .
Biological Activity
1-(4-Methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid (CAS No. 529476-77-5) is a compound of significant interest in medicinal chemistry due to its potential bioactive properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N2
- Molecular Weight : 276.38 g/mol
- Structural Characteristics : The compound features a pyridoindole structure which is known for various biological activities.
Pharmacological Effects
-
Neuropharmacology :
- The compound exhibits interactions with the central nervous system (CNS). It has been shown to influence serotonin uptake and interact with benzodiazepine receptors and imidazoline binding sites .
- Some β-carboline derivatives similar to this compound have demonstrated antidepressant properties and neuroprotective effects, primarily through the inhibition of monoamine oxidase (MAO) activity .
- Antioxidant Activity :
- Anti-cancer Properties :
- The biological activity of this compound is primarily mediated through:
- Inhibition of MAO : This leads to increased levels of neurotransmitters such as serotonin and dopamine in the brain.
- Modulation of Neurotransmitter Systems : By acting on various receptors involved in neurotransmission, it may exert anxiolytic or antidepressant effects.
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid?
Answer:
The compound is typically synthesized via acid-amine coupling reactions. One optimized method involves reacting β-carboline derivatives with substituted phenyl groups under mild conditions. For example, trimethylsilyl azide (TMSN₃) promotes a one-pot coupling between 9H-pyrido[3,4-b]indole-3-carboxylic acid and aryl amines at room temperature (2–8 hours), yielding amide derivatives with high efficiency . Another approach uses acetylsalicylic acid derivatives to introduce the 4-methylphenyl group via N-acylation, followed by purification via column chromatography (yields: 72–77%) .
Basic: How is the compound characterized structurally and functionally in academic research?
Answer:
Characterization relies on multimodal analytical techniques :
- NMR spectroscopy : and NMR (e.g., δ 8.76 ppm for aromatic protons, δ 162.69 ppm for carbonyl carbons) confirm substituent positions and stereochemistry .
- Mass spectrometry : ESI-MS (e.g., m/z 460 [M+H]) verifies molecular weight and fragmentation patterns .
- Elemental analysis : Percent composition (e.g., C: 67.96%, H: 5.92%) validates purity .
- IR spectroscopy : Peaks at 1676 cm (C=O stretch) and 3451 cm (N-H stretch) identify functional groups .
Advanced: How can researchers design analogs of this compound to optimize biological activity (e.g., anticancer properties)?
Answer:
Key strategies include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., Br at C6) enhances DNA intercalation, as seen in analogs with 6-bromo-1-(4-methoxyphenyl) derivatives (IC: 1.2 µM vs. 8.5 µM for parent compound) .
- Heterocyclic fusion : Attaching 1,3,4-oxadiazole rings improves apoptosis-inducing activity by 3-fold in MCF-7 cells via caspase-3 activation .
- Bivalent ligands : Hybrids linking β-carboline and salicylic acid moieties (e.g., compound 8p ) show dual inhibition of topoisomerase I and II, validated via comet assays .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) and incubation times (24h vs. 48h) impact IC values. Standardize protocols using guidelines like NCI-60 screening .
- Solubility effects : Poor aqueous solubility (logP: ~2.8) may underreport activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Metabolic stability : Hepatic microsome assays (e.g., rat S9 fractions) identify rapid degradation (t <30 min) requiring structural stabilization .
Advanced: What methodological challenges exist in assessing the compound’s purity, and how can they be addressed?
Answer:
Challenges include:
- Co-eluting impurities : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) resolves >95% purity but may miss stereoisomers. Use chiral columns (e.g., CHIRALPAK IA) for enantiomeric separation .
- Residual solvents : GC-MS detects trace DMF or THF from synthesis. Optimize lyophilization or employ supercritical CO extraction for solvent-free purification .
- Degradation products : Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolyzed carboxylate forms. Stabilize via ester prodrugs (e.g., ethyl ester derivatives) .
Basic: What in vitro models are appropriate for initial evaluation of this compound’s anticancer activity?
Answer:
- Cell viability assays : MTT or SRB assays in panels like NCI-60 (e.g., GI values for leukemia CCRF-CEM: 0.8 µM) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and Western blotting for Bcl-2/Bax ratios .
- Mechanistic studies : Topoisomerase inhibition assays (e.g., relaxation of supercoiled pBR322 DNA) and mitochondrial membrane potential (ΔΨm) measurements via JC-1 dye .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- Molecular docking : Predict binding to CYP450 isoforms (e.g., CYP3A4) to reduce metabolic liability. Scaffold modifications at C3-carboxylic acid improve microsomal stability .
- QSAR models : Correlate substituent lipophilicity (clogP) with blood-brain barrier penetration. Methyl or methoxy groups enhance CNS bioavailability (clogP: 2.1–2.9) .
- ADMET prediction : Tools like SwissADME forecast high plasma protein binding (94%), necessitating dose adjustments in murine xenografts .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential NOx release during decomposition .
- Waste disposal : Neutralize acidic byproducts with 10% NaHCO3 before incineration .
Advanced: How can researchers leverage structural analogs to elucidate the compound’s mechanism of action?
Answer:
- Photoaffinity labeling : Incorporate azide or alkyne tags (e.g., compound 7f ) for click chemistry-based target identification in live cells .
- Isotopic labeling : C-labeled analogs track metabolic pathways via LC-MS/MS in hepatocyte models .
- Knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., GPX4 for ferroptosis induction) validates specificity .
Basic: What are the documented spectral reference standards for this compound?
Answer:
Key reference data includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
